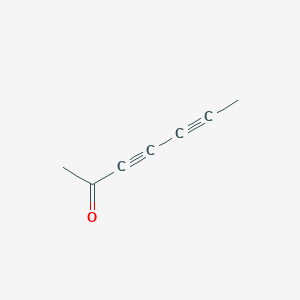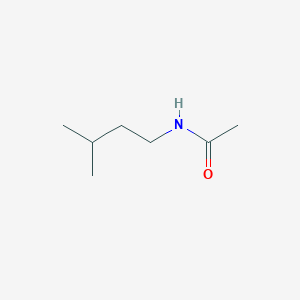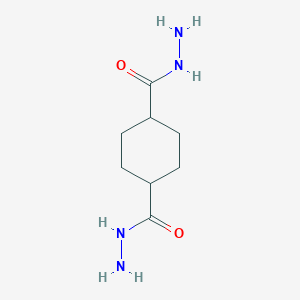
1,4-Cyclohexanedicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanedicarbohydrazide, also known as CHD, is a chemical compound that has been widely used in scientific research due to its unique properties. CHD is a white crystalline powder that is soluble in water, and it has a molecular formula of C8H16N4O2. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexanedicarbohydrazide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
1,4-Cyclohexanedicarbohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1,4-Cyclohexanedicarbohydrazide has also been shown to have a protective effect on the liver, and it may be useful in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4-Cyclohexanedicarbohydrazide is its low toxicity, which makes it a safe compound to use in laboratory experiments. In addition, 1,4-Cyclohexanedicarbohydrazide is relatively easy to synthesize and has a high purity, which makes it a reliable compound for research purposes. However, one of the limitations of 1,4-Cyclohexanedicarbohydrazide is its low solubility in organic solvents, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1,4-Cyclohexanedicarbohydrazide, including its potential use in the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide may be useful in the development of new drug delivery systems, as it can be used to encapsulate drugs and improve their bioavailability. Further studies are needed to fully understand the mechanism of action of 1,4-Cyclohexanedicarbohydrazide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,4-Cyclohexanedicarbohydrazide can be achieved through several methods, including the reaction of cyclohexanone with hydrazine hydrate and the reaction of cyclohexanone with semicarbazide hydrochloride. These methods have been studied and optimized to produce high yields of 1,4-Cyclohexanedicarbohydrazide with high purity.
Applications De Recherche Scientifique
1,4-Cyclohexanedicarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1,4-Cyclohexanedicarbohydrazide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and improve their bioavailability.
Propriétés
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedicarbohydrazide | |
CAS RN |
27327-67-9 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

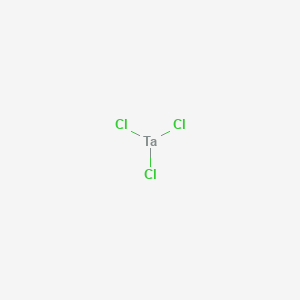
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
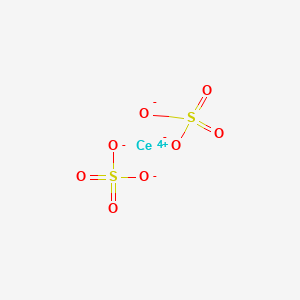

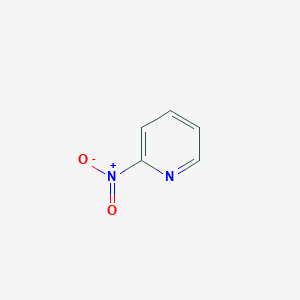
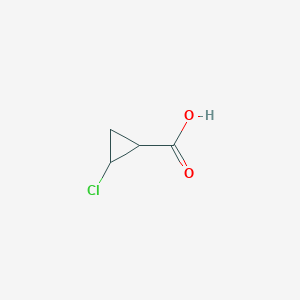
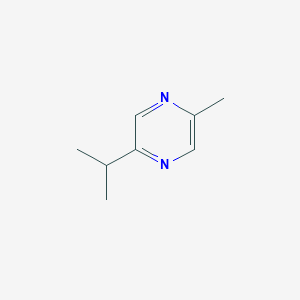
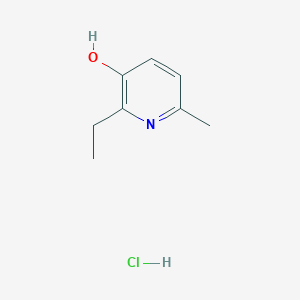
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
